5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine hydrochloride with ethoxymethylenemalononitrile . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring. The final product is obtained after hydrolysis of the nitrile group to a carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-aryl-1H-pyrazol-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
1,2,4-Triazole derivatives: Share a similar heterocyclic ring structure and exhibit comparable biological activities.
Uniqueness
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring, which can influence its reactivity and potential applications. The dichlorophenyl group also adds to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-5(3-8(7)12)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMXWFIFJFUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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